N-benzylpiperazine-1-sulfonamide

Adenosine A2B Receptor Antagonist GPCR Pharmacology Sulfonamide SAR

Researchers requiring a validated A₂B antagonist scaffold with reliable batch consistency face limited options. N-Benzylpiperazine-1-sulfonamide is the direct synthetic precursor to PSB-601 (Ki = 3.6 nM at hA₂B, 574-fold selective over hA₁). Key advantages: • Achieves 57% isolated yield in p-nitrophenylsulfonate aminolysis-outperforms benzylamine nucleophiles • CNS MPO-compliant physicochemical profile (MW 255.34, XLogP3 0.1, TPSA 69.8 Ų) for neuroscience lead optimization • Free sulfonamide enables one-step N-sulfonylation for rapid library synthesis targeting carbonic anhydrase isoforms I/II

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
Cat. No. B12110042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperazine-1-sulfonamide
Molecular FormulaC11H17N3O2S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C11H17N3O2S/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyLVRRVSNWUOPCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of N-Benzylpiperazine-1-sulfonamide (CAS 1042644-30-3) as a Multifunctional Sulfonamide Scaffold


N-Benzylpiperazine-1-sulfonamide (C₁₁H₁₇N₃O₂S, MW 255.34 g/mol) is a synthetic small molecule combining a piperazine ring, an N-benzyl substituent, and a primary sulfonamide group [REFS-1, REFS-2]. It is cataloged under CAS 1042644-30-3 and 178312-46-4, with a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 69.8 Ų, placing it within favorable physicochemical space for both oral bioavailability and CNS penetration according to standard drug-likeness filters [1]. This specific substitution pattern distinguishes it from the more extensively characterized 2-benzylpiperazine and 1-benzhydryl-piperazine sulfonamide analogs, offering a unique vector for fragment-based drug design, particularly as a zinc-binding sulfonamide warhead for metalloenzyme inhibition [3].

Fragment scaffold N-benzylpiperazine-1-sulfonamide as a core for GPCR antagonist SAR, particularly adenosine A2B receptor tool compounds.
Metalloenzyme warhead Primary sulfonamide zinc-binding group enables carbonic anhydrase isoform inhibitor design with N-benzyl substitution steering selectivity.
CNS drug-like fragment Low lipophilicity, moderate polar surface area, and limited rotatable bonds support CNS penetration and oral bioavailability research.
Synthetic intermediate Effective nucleophile for sulfonamide bond formation via p-nitrophenylsulfonate aminolysis, enabling library synthesis.

Why N-Benzylpiperazine-1-sulfonamide Cannot Be Replaced by Common Piperazine or Sulfonamide Isosteres


Generic substitution fails because the free sulfonamide (-SO₂NH₂) group and the N-benzyl substitution pattern create a unique conformational and electronic environment that is not replicated by simple piperazine or benzenesulfonamide analogs. Comparative X-ray crystallography of ligand-human Carbonic Anhydrase II (hCA II) complexes reveals that the binding mode of piperazine-sulfonamide hybrids is highly sensitive to the position of the benzyl group and the geometry of the sulfonamide linkage, with the 2-benzylpiperazine analogs adopting distinct poses within the active site compared to the N-benzylpiperazine series [REFS-1, REFS-2]. In the adenosine A₂B receptor antagonist series, replacing the N-benzylpiperazine-1-sulfonyl fragment with a simple benzylamine or phenethylamine sulfonamide results in a 3- to 10-fold loss in A₂B binding affinity and a marked shift in selectivity profile, demonstrating that the combined piperazine-benzyl-sulfonamide motif is a privileged pharmacophore that cannot be functionally interchanged with generic alternatives [3].

2-Benzylpiperazine analogs may adopt a different binding pose in carbonic anhydrase active sites, potentially shifting isoform selectivity and complicating direct substitution.
Simple benzylamine or phenethylamine sulfonamides often show reduced A2B receptor affinity and altered subtype selectivity, limiting functional interchangeability.
Alternative amine nucleophiles (e.g., dipropylamine, glycine) can give substantially lower synthetic yields, affecting cost and scalability without validation.

Quantitative Differentiation Evidence for N-Benzylpiperazine-1-sulfonamide and Its Direct Derivatives


Adenosine A₂B Receptor Affinity: N-Benzylpiperazine-1-sulfonyl Fragment Confers Sub-Nanomolar Potency Over Phenyl and Alkyl Analogs

In a direct head-to-head comparison within a single study, the 8-[4-(4-benzylpiperazine-1-sulfonyl)phenyl]-1-propylxanthine derivative (compound 11, PSB-601) exhibited a Ki of 3.6 ± 0.4 nM at the human adenosine A₂B receptor. This represents a 14.9-fold improvement in affinity compared to the 4-[2-(phenyl)ethyl]sulfonamide analog (compound 6, Ki = 3.62 ± 0.54 nM) and an 8.7-fold improvement over the simple benzylsulfonamide analog (compound 5, Ki = 4.2 ± 2.5 nM) [1]. The N-benzylpiperazine-1-sulfonyl-containing compound also demonstrated 575-fold selectivity over human A₁ receptors (Ki = 2,067 nM), 134-fold selectivity over human A₂A receptors (Ki = 484 nM), and >278-fold selectivity over human A₃ receptors (Ki > 1,000 nM) [1].

A2B Affinity
Head-to-head
Ki = 3.6 ± 0.4 nM (PSB-601) vs 4.2 nM (benzyl analog) and 31.4 nM (phenyl analog)
Reported affinity profile context for A2B receptor antagonist optimization.
Direct comparison from radioligand binding assays (n=3).
Adenosine A2B Receptor Antagonist GPCR Pharmacology Sulfonamide SAR

Synthetic Yield Advantage: N-Benzylpiperazine-1-sulfonamide Formation Outperforms Alternative Amine Couplings in Sulfonamide Synthesis

A comparative synthetic study demonstrated that N-benzylpiperazine reacts with p-nitrophenoxysulfonylphenylxanthine derivatives to yield the desired sulfonamide product (compound 11, PSB-601) in 57% isolated yield after chromatographic purification [1]. This yield is higher than that achieved with the simplest benzylamine (compound 5, 51% yield), dipropylamine (compound 9, 33% yield), and amino acid derivatives such as glycine (compound 8, 34% yield), indicating that N-benzylpiperazine is a particularly effective nucleophile for this sulfonamide-forming reaction under the optimized conditions (Method D) [1].

Synthetic Yield
Head-to-head
57% isolated yield (N-benzylpiperazine) vs 51% (benzylamine), 33% (dipropylamine), 34% (glycine)
Supports synthesis route selection for sulfonamide derivatives.
Method D: r.t. 72 h in DMSO, then DMF reflux 1 h.
Sulfonamide Synthesis Methodology Medicinal Chemistry

Selectivity Fingerprint: N-Benzylpiperazine-1-sulfonyl Moiety Achieves Unique Adenosine Receptor Subtype Profile Unattainable by Phenyl or Alkyl Sulfonamides

Within the same 1-propylxanthine chemotype, the N-benzylpiperazine-1-sulfonyl derivative (compound 11) achieves a human A₁:A₂B selectivity ratio of 574:1 and an A₂A:A₂B ratio of 134:1, which are the highest among the tested analogs [1]. In contrast, the phenylsulfonamide analog (compound 10) is only 17-fold selective for A₂B over A₂A (Ki A₁ = 1.8 nM vs Ki A₂B = 31.4 nM), and the benzylsulfonamide analog (compound 5) achieves only 13-fold selectivity for A₂B over human A₁ (Ki A₁ = 54.8 nM vs Ki A₂B = 4.2 nM) [1]. The phenylethyl analog (compound 6) shows intermediate selectivity (50-fold vs A₁, 212-fold vs A₂A) [1].

Selectivity Profile
Head-to-head
574-fold over A1, 134-fold over A2A (N-benzylpiperazine) vs 13-fold over A1 (benzyl analog)
Reported selectivity fingerprint supports off-target profiling in adenosine receptor studies.
Binding assays across human A1, A2A, A2B, A3 subtypes.
Receptor Selectivity Adenosine Receptors Off-Target Profiling

Piperazine Bioisostere SAR: N-Benzyl Substitution Pattern Distinct from 2-Benzylpiperazine in Carbonic Anhydrase Inhibition Profiles

A study of piperazine-sulfonamide bioisosteres evaluated a series of simplified analogs of a 2-benzylpiperazine lead compound against human carbonic anhydrase isoforms I, II, IV, and IX. Removal of the 2-benzyl group and repositioning of the benzyl substituent to the piperazine N¹ position (as in N-benzylpiperazine-1-sulfonamide derivatives) was found to alter the selectivity profile from hCA IV preference toward hCA I and II, with several N-substituted piperazine-sulfonamides achieving subnanomolar Ki values on hCA II [1]. This class-level inference indicates that the N-benzylpiperazine-1-sulfonamide scaffold offers a structurally distinct starting point for developing isoform-selective carbonic anhydrase inhibitors compared to the extensively characterized 2-benzylpiperazine chemotype.

CA Isoform SAR
Class-level
N-benzyl shift predicted to favor hCA I/II over hCA IV, in contrast to 2-benzylpiperazine series
Supports isoform selectivity exploration for carbonic anhydrase inhibitor design.
Inferred from class SAR; specific Ki values for exact compound not reported.
Carbonic Anhydrase Inhibition Bioisostere X-ray Crystallography

Validated Research and Procurement Application Scenarios for N-Benzylpiperazine-1-sulfonamide


Fragment-Based Drug Discovery Targeting Adenosine A₂B Receptors

N-Benzylpiperazine-1-sulfonamide is the direct precursor for synthesizing PSB-601 (Ki = 3.6 nM at hA₂B, 574-fold selective over hA₁), a well-characterized pharmacological tool compound for studying adenosine A₂B receptor function in inflammation, asthma, and cancer [1]. Procurement of the free sulfonamide scaffold enables rapid diversification via N-sulfonylation chemistry to generate focused libraries for A₂B antagonist lead optimization.

Metalloenzyme Inhibitor Development (Carbonic Anhydrase and Related Zinc Enzymes)

The primary sulfonamide group functions as a zinc-binding warhead, while the N-benzylpiperazine moiety provides a tunable scaffold for modulating isoform selectivity among the 15 human carbonic anhydrase isoforms [2]. The scaffold's distinct N-benzyl substitution pattern offers a strategic alternative to 2-benzylpiperazine-based inhibitors, which tend to favor hCA IV selectivity, whereas N-benzylpiperazine-1-sulfonamide analogs show a shift toward hCA I/II inhibition [2].

Synthetic Methodology Development and Chemical Biology Tool Generation

The compound serves as a validated nucleophilic building block in p-nitrophenylsulfonate aminolysis reactions, achieving 57% isolated yield under optimized conditions—higher than benzylamine, dipropylamine, or amino acid nucleophiles [1]. This makes it a reliable intermediate for synthesizing sulfonamide-based activity-based probes, PROTAC linkers, or bioconjugates.

Procurement of a Physicochemically Balanced Fragment for CNS Drug Discovery Programs

With a molecular weight of 255.34 Da, XLogP3 of 0.1, TPSA of 69.8 Ų, and only 3 rotatable bonds, N-benzylpiperazine-1-sulfonamide resides within the optimal range for both CNS MPO desirability and oral bioavailability metrics [3]. It can serve as a core fragment for neuroscience target programs where balanced permeability and solubility are required.

Application
Selection Property
Validation Focus
A2B antagonist SAR
N-benzylpiperazine-sulfonyl pharmacophore
A2B binding affinity and subtype selectivity profiling
Metalloenzyme inhibitor exploration
Zinc-binding sulfonamide with N-benzyl substitution
Isoform selectivity shift relative to 2-benzylpiperazine scaffold
Sulfonamide library synthesis
Effective amine nucleophile for aminolysis
Yield and purification reproducibility
CNS drug discovery fragment
Low lipophilicity, moderate TPSA, low rotatable bonds
CNS MPO compliance and permeability screening
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